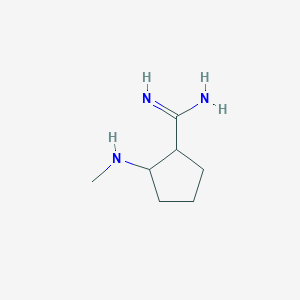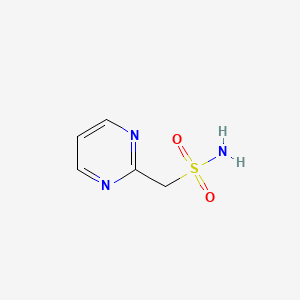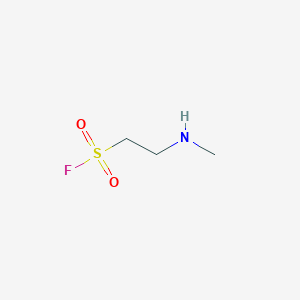
2-(Methylamino)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H8FNO2S. It is known for its applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry. This compound is particularly interesting due to its unique reactivity and potential for use in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethane-1-sulfonyl fluoride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(Methylamino)ethanol with sulfuryl fluoride (SO2F2) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(Methylamino)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl fluoride group into organic molecules.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological systems.
Medicinal Chemistry:
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but contain a chlorine atom instead of a fluorine atom. They are also used in organic synthesis and chemical biology.
Sulfonyl Bromides: Similar to sulfonyl chlorides, but with a bromine atom. They are less commonly used due to their higher reactivity and lower stability.
Sulfonyl Iodides: These compounds are even less common and are typically used in specialized applications.
Uniqueness
2-(Methylamino)ethane-1-sulfonyl fluoride is unique due to its high reactivity and stability compared to other sulfonyl halides. The presence of the fluorine atom makes it more resistant to hydrolysis, allowing for its use in aqueous environments and biological systems .
Properties
Molecular Formula |
C3H8FNO2S |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(methylamino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3H8FNO2S/c1-5-2-3-8(4,6)7/h5H,2-3H2,1H3 |
InChI Key |
AMCTWFJZIBDRSF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol](/img/structure/B15263769.png)
![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B15263782.png)


![Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate](/img/structure/B15263796.png)
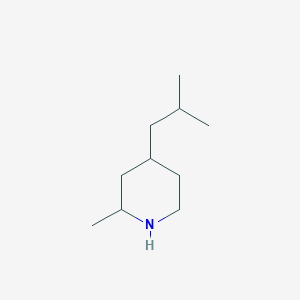
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)

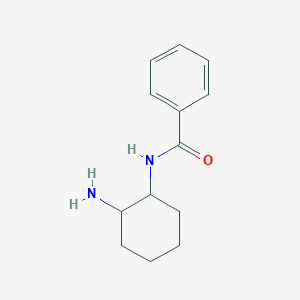
![2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile](/img/structure/B15263825.png)
